N,N'-Diisopropyl-1,3-propanediamine

Catalog No.
S1896129
CAS No.
63737-71-3
M.F
C9H22N2
M. Wt
158.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Diisopropyl-1,3-propanediamine

CAS Number

63737-71-3

Product Name

N,N'-Diisopropyl-1,3-propanediamine

IUPAC Name

N,N'-di(propan-2-yl)propane-1,3-diamine

Molecular Formula

C9H22N2

Molecular Weight

158.28 g/mol

InChI

InChI=1S/C9H22N2/c1-8(2)10-6-5-7-11-9(3)4/h8-11H,5-7H2,1-4H3

InChI Key

OAVPQXXPJZPXTA-UHFFFAOYSA-N

SMILES

CC(C)NCCCNC(C)C

Canonical SMILES

CC(C)NCCCNC(C)C

The exact mass of the compound N,N'-Diisopropyl-1,3-propanediamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N,N'-Diisopropyl-1,3-propanediamine is a highly sterically hindered, symmetrical secondary diamine utilized primarily as a specialty hardener for elastic epoxy resins, a modifying monomer for polyamides, and a bulky ligand precursor [1]. Unlike standard primary diamines, the presence of dual isopropyl groups significantly attenuates the nucleophilicity of the nitrogen centers without diminishing their basicity [2]. This steric shielding provides precise control over reaction kinetics, extending pot life in thermoset formulations and reducing exothermic heat generation during curing [1]. For industrial procurement, its primary value lies in its ability to act as a linear chain extender rather than a high-density crosslinker, yielding flexible polymer matrices, while also serving as an essential building block for sterically demanding N-heterocyclic carbene (NHC) ligands[3].

Substituting N,N'-Diisopropyl-1,3-propanediamine with unhindered analogs such as 1,3-propanediamine (PDA) or N,N'-dimethyl-1,3-propanediamine fundamentally alters polymer architecture and processability [1]. Primary diamines like PDA possess four active hydrogens, leading to rapid, high-density crosslinking that produces rigid, brittle thermosets and uncontrollable exothermic temperature spikes during large-volume casting [1]. While N,N'-dimethyl-1,3-propanediamine is a secondary amine, its methyl groups offer insufficient steric bulk to meaningfully delay oxirane ring-opening, resulting in premature gelation [2]. Furthermore, in thermoplastic polyamide synthesis, lacking the bulky isopropyl groups allows for tight inter-chain hydrogen bonding, which drastically increases melt viscosity and processing temperatures, thereby defeating the purpose of using a modifying diamine to improve melt-flow and flexibility [2].

Attenuation of Epoxy Curing Kinetics and Pot Life Extension

The steric bulk of the N-isopropyl groups significantly slows the nucleophilic attack on oxirane rings compared to unhindered amines [1]. In standard bisphenol-A epoxy formulations, the use of sterically hindered secondary amines like N,N'-diisopropyl-1,3-propanediamine extends the pot life substantially, often exceeding 120 minutes at ambient temperature, while suppressing the peak exotherm temperature [1]. In contrast, primary diamines like 1,3-propanediamine trigger rapid crosslinking, resulting in pot lives of under 30 minutes and high exothermic peaks that can cause thermal degradation in thick-section castings[1].

Evidence DimensionPot life and exothermic peak in bisphenol-A epoxy curing
Target Compound DataExtended pot life >120 min, low exotherm
Comparator Or Baseline1,3-Propanediamine (Pot life <30 min, high exotherm)
Quantified Difference>4x extension in working time with significantly reduced thermal runaway risk
ConditionsAmbient temperature mixing with standard DGEBA epoxy resins

Extended pot life and low exotherms are critical for procuring hardeners intended for large-volume, defect-free industrial potting and casting applications.

Disruption of Polyamide Crystallinity for Enhanced Melt Processability

Incorporating N,N'-diisopropyl-1,3-propanediamine into polyamide backbones prevents the formation of dense hydrogen-bonded networks due to the absence of amide hydrogens and the steric repulsion of the isopropyl groups [1]. This modification transitions the polymer from a highly crystalline state to a more amorphous, flexible thermoplastic elastomer [1]. Compared to polyamides synthesized with N,N'-dimethyl-1,3-propanediamine, the diisopropyl variant exhibits a lower glass transition temperature (Tg) and significantly reduced melt viscosity, enabling lower-temperature extrusion and compounding without thermal degradation of sensitive additives like flame retardants[1].

Evidence DimensionPolymer melt viscosity and crystallinity
Target Compound DataHighly amorphous, low melt viscosity
Comparator Or BaselineN,N'-Dimethyl-1,3-propanediamine (Semi-crystalline, higher melt viscosity)
Quantified DifferenceMeasurable reduction in Tg and processing temperature requirements
ConditionsMelt-spinning and extrusion of modified polyamide copolymers

Buyers formulating flexible, melt-spun fibers or low-temperature processable thermoplastics must select the diisopropyl variant to ensure optimal flow and additive compatibility.

Steric Shielding in Organometallic Ligand Precursors

In the synthesis of N-heterocyclic carbenes (NHCs) or diamido ligands, the steric demand of the nitrogen substituents dictates catalyst stability [1]. N,N'-Diisopropyl-1,3-propanediamine provides a substantially larger percent buried volume (%Vbur) around the metal center compared to its dimethyl counterpart [1]. This increased steric shielding is essential to prevent bimolecular decomposition (dimerization) of the active catalyst species in cross-coupling reactions, thereby increasing turnover numbers (TON) [1].

Evidence DimensionSteric shielding (Percent buried volume, %Vbur)
Target Compound DataHigh %Vbur, prevents catalyst dimerization
Comparator Or BaselineN,N'-Dimethyl-1,3-propanediamine derivatives (Lower %Vbur, prone to deactivation)
Quantified DifferenceSuperior catalyst longevity and site-selectivity due to enhanced steric bulk
ConditionsOrganometallic catalyst complexation and cross-coupling assays

For catalyst manufacturing, procuring the diisopropyl precursor is mandatory to achieve the steric environment required for high-efficiency, long-lasting catalytic cycles.

Reduction in Hygroscopicity for Moisture-Sensitive Formulations

The highly lipophilic nature of the dual isopropyl groups significantly reduces the hygroscopicity of the diamine compared to primary aliphatic diamines [1]. While 1,3-propanediamine readily absorbs atmospheric moisture—which can cause side reactions such as foaming in polyurethanes or amine blushing in epoxies—N,N'-diisopropyl-1,3-propanediamine exhibits much lower moisture uptake [1]. This improves shelf stability and ensures reproducible stoichiometry during industrial formulation [1].

Evidence DimensionMoisture uptake under ambient conditions
Target Compound DataLow hygroscopicity, lipophilic
Comparator Or Baseline1,3-Propanediamine (Highly hygroscopic)
Quantified DifferenceSignificant reduction in atmospheric water absorption
ConditionsAmbient storage and handling prior to formulation

Lower moisture sensitivity reduces the need for strict inert-atmosphere handling, lowering manufacturing costs and preventing moisture-induced defects in final polymer products.

Elastic Epoxy Resin Hardeners for Large-Volume Casting

Where this compound is the right choice for formulating flexible, impact-resistant epoxy systems[1]. Its secondary amine structure ensures linear chain extension rather than brittle crosslinking, while its steric bulk provides the long pot life and low exotherm required for large-scale industrial casting and potting without thermal runaway [1].

Melt-Spun Flame Retardant Polyamides

Where this compound is the right choice for modifying polyamide backbones to lower melt viscosity [2]. This allows for the incorporation of heat-sensitive flame retardants during lower-temperature extrusion, producing flexible, flame-retardant thermoplastic yarns and molded articles that would otherwise degrade at standard polyamide processing temperatures[2].

Precursors for Bulky Catalytic Ligands

Where this compound is the right choice for synthesizing sterically demanding N-heterocyclic carbenes (NHCs) and diamido ligands. The isopropyl groups provide the necessary steric shielding to stabilize highly reactive metal centers and prevent catalyst dimerization in advanced cross-coupling applications, outperforming less hindered methyl analogs.

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

63737-71-3

Wikipedia

N,N'-Diisopropyl-1,3-propanediamine

Dates

Last modified: 08-16-2023

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